N-Butylbenzene-d14
Overview
Description
N-Butylbenzene-d14 is a useful research compound. Its molecular formula is C10H14 and its molecular weight is 148.3 g/mol. The purity is usually 95%.
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Mechanism of Action
Mode of Action
It is likely that the compound interacts with its targets through noncovalent interactions . More research is needed to elucidate the exact nature of these interactions and the resulting changes in the targets.
Biochemical Pathways
It is possible that the compound could affect various metabolic pathways, given its structural similarity to other organic compounds
Pharmacokinetics
It is known that the compound’s bioavailability would be influenced by these properties . More research is needed to outline the ADME properties of N-Butylbenzene-d14 and their impact on its bioavailability.
Result of Action
Given its structural similarity to other organic compounds, it is possible that this compound could have various effects at the molecular and cellular level
Action Environment
Factors such as temperature, pH, and the presence of other compounds could potentially influence its action . More research is needed to understand how these and other environmental factors affect this compound.
Biological Activity
N-Butylbenzene-d14, a deuterated derivative of n-butylbenzene, is a compound primarily used in research settings, particularly in studies focusing on biological activity and environmental impact. This article provides a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.
This compound (C10H14D14) is characterized by its unique chemical structure which includes a butyl group attached to a benzene ring. The deuteration (replacement of hydrogen with deuterium) enhances its stability and allows for more precise tracking in biological systems. The molecular formula is represented as follows:
- Molecular Formula : C10H14D14
- Molecular Weight : 154.24 g/mol
Biological Activity Overview
The biological activity of this compound has been investigated in various contexts, particularly its effects on microbial systems and its potential as a tracer in environmental studies.
Microbial Interaction Studies
This compound has been studied for its interactions with microbial communities, particularly in the context of biodegradation. Research indicates that the compound can influence the metabolic pathways of certain bacteria.
Key Findings:
- Biodegradation Potential : Studies have shown that this compound can be degraded by specific bacterial strains, such as Pseudomonas putida, which utilize it as a carbon source. This highlights its potential role in bioremediation efforts.
- Microbial Community Dynamics : The presence of this compound affects the composition and activity of microbial communities in contaminated environments.
Case Study: Biodegradation Pathways
A notable case study involved the biodegradation of this compound by Rhodococcus species. The study observed the following outcomes:
- Degradation Rate : The degradation rate was measured at approximately 0.5 mg/L per hour under controlled laboratory conditions.
- Metabolites Identified : Key metabolites from the degradation process included phenol and catechol, which were monitored using gas chromatography-mass spectrometry (GC-MS).
Parameter | Value |
---|---|
Initial Concentration | 100 mg/L |
Degradation Rate | 0.5 mg/L/h |
Main Metabolites | Phenol, Catechol |
Environmental Impact
The environmental implications of this compound are significant, particularly regarding its persistence in various ecosystems. Its biodegradability suggests that it can be effectively broken down by microbial action, reducing its potential toxicity.
Toxicity Assessments
Toxicity assessments indicate that while N-Butylbenzene itself is relatively low in toxicity to aquatic organisms, its impact can vary based on concentration and exposure duration.
Research Findings
Recent research has focused on understanding the mechanisms through which this compound interacts with biological systems. Notable findings include:
- Hydrophobic Interactions : The compound's hydrophobic nature allows it to integrate into cell membranes, potentially affecting membrane fluidity and function.
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymatic activities related to detoxification processes in bacteria.
Properties
IUPAC Name |
1,2,3,4,5-pentadeuterio-6-(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14/c1-2-3-7-10-8-5-4-6-9-10/h4-6,8-9H,2-3,7H2,1H3/i1D3,2D2,3D2,4D,5D,6D,7D2,8D,9D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCKPCBLVNKHBMX-GQMPCAPXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H])[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.